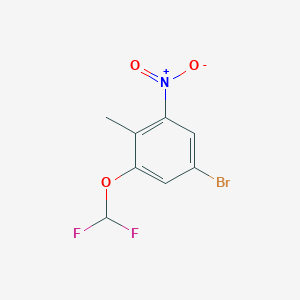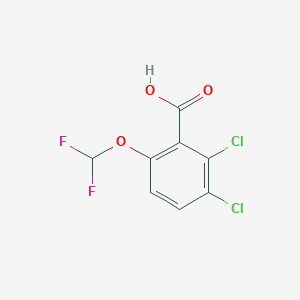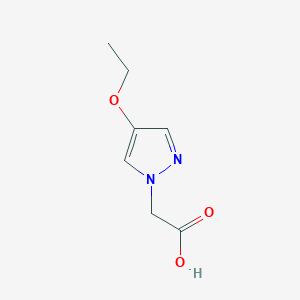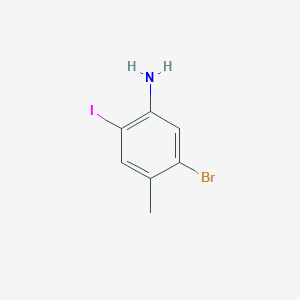![molecular formula C12H7NOS3 B1450244 5-(Benzo[b]thiophen-3-ylmethylen)-2-thioxothiazolidin-4-on CAS No. 30125-98-5](/img/structure/B1450244.png)
5-(Benzo[b]thiophen-3-ylmethylen)-2-thioxothiazolidin-4-on
Übersicht
Beschreibung
The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .Chemical Reactions Analysis
The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .Wissenschaftliche Forschungsanwendungen
Antiepileptika
Hydantoinderivate, die strukturell mit der in Frage stehenden Verbindung verwandt sind, sind für ihre Wirksamkeit als Antiepileptika weit verbreitet. Diese Verbindungen können die neuronale Aktivität modulieren und haben potenzielle Anwendungen in der Behandlung von Epilepsie und anderen Krampfanfällen .
Antivirale Aktivität
Die Nukleoside bestimmter Hydantoinderivate zeigen eine starke Aktivität gegen das Human-Immundefizienz-Virus (HIV). Dies deutet darauf hin, dass unsere Verbindung modifiziert werden könnte, um ihre Wirksamkeit als antivirales Mittel zu verbessern und möglicherweise zu HIV-Behandlungsstrategien beizutragen .
Antileukämische Eigenschaften
Einige 5-Aryliden-3-Arylhydantoine und 2-Thiohydantoine zeigen eine signifikante Aktivität gegen die Leukämie-Subpanel. Dies deutet darauf hin, dass die Verbindung auf ihre antileukämischen Eigenschaften untersucht werden könnte und eine neue Möglichkeit für die Krebsforschung bietet .
Antidiabetische Anwendungen
Thiazolidindione (TZDs), eine Klasse von Verbindungen, mit denen unsere Verbindung verwandt ist, wurden zur Behandlung von nicht insulinabhängigem Diabetes mellitus entwickelt. Sie verbessern die Insulinempfindlichkeit und könnten bei der Behandlung von Typ-2-Diabetes entscheidend sein .
Entzündungshemmende Wirkungen
TZDs sind bekanntermaßen hoch affine Liganden für den Peroxisomen-Proliferator-aktivierten Rezeptor-γ (PPAR-γ) und können die Produktion von Monocyten-Chemoattraktant-Protein 1 (MCP-1) in humanem Gewebe hemmen. Dies deutet auf potenzielle entzündungshemmende Anwendungen für unsere Verbindung hin, insbesondere bei Erkrankungen, an denen MCP-1 beteiligt ist .
Hepatoprotektive Wirkungen
Studien haben gezeigt, dass bestimmte TZDs auf akute Leberschäden wirken können, die durch Ethanol und Lipopolysaccharid induziert werden. Dies deutet auf mögliche hepatoprotektive Wirkungen unserer Verbindung hin, die bei der Behandlung von Lebererkrankungen von Vorteil sein könnten .
Antimikrobielle Eigenschaften
Die Synthese von Benzo[b]thiophen- und Benzofuran-basierten Hydantoinderivaten, die eng mit unserer Verbindung verwandt sind, zielt darauf ab, ihre antimikrobiellen Eigenschaften zu untersuchen. Dies könnte zur Entwicklung neuer Antibiotika oder Antiseptika führen .
Neuroprotektives Potenzial
Die laufenden Forschungsarbeiten zu Hydantoinderivaten umfassen auch die Erforschung ihrer neuroprotektiven Eigenschaften. Diese Verbindung könnte Teil von Studien sein, die sich mit Behandlungen für neurodegenerative Erkrankungen oder der Wiederherstellung von Hirnverletzungen befassen .
Safety and Hazards
The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .
Wirkmechanismus
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in their biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemische Analyse
Biochemical Properties
5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as arylalkylamine N-acetyltransferase (AANAT), which is involved in the biosynthesis of melatonin . By inhibiting AANAT, 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one can modulate melatonin levels, potentially affecting circadian rhythms and other physiological processes. Additionally, this compound has been found to interact with various proteins, influencing their function and stability.
Cellular Effects
The effects of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one can alter gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis. In non-cancerous cells, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as AANAT, by binding to the enzyme’s active site and preventing substrate access . This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. Additionally, 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one may modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one in cell cultures has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one in animal models vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability.
Transport and Distribution
Within cells and tissues, 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its biological effects. The distribution of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. The subcellular localization of 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one can also be modulated by interactions with other biomolecules, such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVXLKCPTUUBP-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



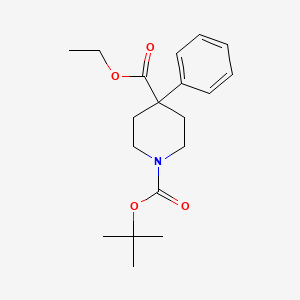
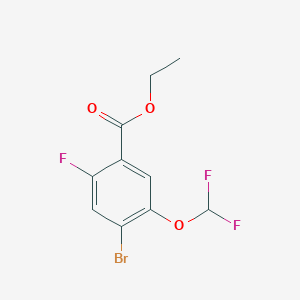
![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
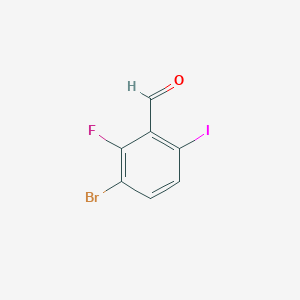
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
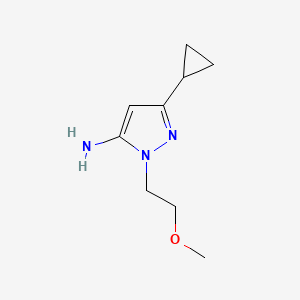

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)
